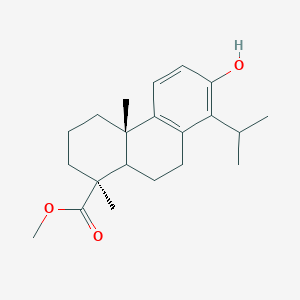

Totarol-19-carboxylic acid, methyl ester

Description

Propriétés

Formule moléculaire |

C21H30O3 |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

methyl (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H30O3/c1-13(2)18-14-7-10-17-20(3,15(14)8-9-16(18)22)11-6-12-21(17,4)19(23)24-5/h8-9,13,17,22H,6-7,10-12H2,1-5H3/t17?,20-,21+/m1/s1 |

Clé InChI |

VEJJMTHWRMKGKN-SJRAPUSDSA-N |

SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O |

SMILES isomérique |

CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C(=O)OC)C)O |

SMILES canonique |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Plant Species

The investigation into the botanical sources of Totarol-19-carboxylic acid, methyl ester logically begins with the known distribution of its parent compounds.

The heartwood of Podocarpus totara, a tree indigenous to New Zealand, is a well-established source of totarol (B1681349). nzpcn.org.nz Furthermore, totarol-19-carboxylic acid has been identified as a derivative of totarol found within this species. Given the common biochemical pathways that can lead to the esterification of carboxylic acids, it is plausible that the methyl ester derivative may also be present, although specific isolation from P. totara has not been explicitly reported. Diterpenoids, in general, are known constituents of the duramen of Podocarpus macrophyllus. researchgate.net Research on the heartwood of Podocarpus totara has led to the isolation of totarol and related diterpenoids. researchgate.net

The genus Juniperus is another significant source of totarol and other bioactive compounds. ecronicon.net While a comprehensive review of the pharmaceutical potential of Juniperus L. metabolites does not explicitly mention this compound, it does highlight the presence of a wide array of diterpenoids. ecronicon.net Juniperus phoenicea, for instance, is known to be rich in various bioactive compounds, including diterpenoids. ecronicon.netresearchgate.netnih.govresearchgate.netnih.gov The chemical composition of Juniperus species can vary based on the plant organ and geographical location. ecronicon.net The presence of diterpene methyl esters has been detected in other conifers, such as spruce, which suggests that the biochemical pathways for their formation exist within this plant division. researchgate.net

Table 1: Documented Occurrence of Precursor Compounds in select Podocarpus and Juniperus Species

| Compound | Plant Species | Plant Part |

| Totarol | Podocarpus totara | Heartwood |

| Totarol-19-carboxylic acid | Podocarpus totara | Heartwood |

| Totarol | Juniperus phoenicea | Not specified |

Advanced Extraction and Chromatographic Isolation Techniques

The isolation of this compound from a complex plant matrix would necessitate a combination of advanced extraction and chromatographic techniques. The methodologies described below are based on established protocols for the isolation of diterpenes and related methyl esters from botanical sources.

The initial step in isolating diterpenoids from plant material typically involves extraction with an organic solvent. The choice of solvent is crucial and depends on the polarity of the target compound. For diterpene methyl esters, which are generally less polar than their carboxylic acid counterparts, a range of solvents can be employed.

Commonly used solvents for the extraction of diterpenes and triterpenes from plant biomass include methanol (B129727), dichloromethane, hexane, and ethyl acetate. google.com The extraction process can be enhanced by techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. cirad.fr For wood-derived compounds, maceration in a suitable solvent is a simple yet effective method that minimizes the degradation of thermolabile compounds. cirad.fr

Table 2: Common Solvents for the Extraction of Diterpenoids

| Solvent | Polarity | Notes |

| Hexane | Nonpolar | Suitable for extracting nonpolar diterpenoids. |

| Dichloromethane | Polar aprotic | Effective for a range of compounds with intermediate polarity. |

| Ethyl Acetate | Polar aprotic | Commonly used for extracting moderately polar compounds. |

| Methanol | Polar protic | Effective for extracting a broad spectrum of compounds, including more polar diterpenoids. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and quantification of individual compounds from complex extracts. For the separation of diterpene methyl esters, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase gradient of methanol and water or acetonitrile (B52724) and water is frequently used for the separation of fatty acid methyl esters, which share structural similarities with diterpene methyl esters. researchgate.netscite.aiscielo.briaea.org Detection is commonly achieved using a UV detector. scite.aiscielo.br

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. Carboxylic acids are often derivatized to their methyl esters prior to GC analysis to improve their volatility and chromatographic behavior.

The analysis of this compound by GC-MS would provide valuable information on its retention time and mass fragmentation pattern, which are crucial for its identification and structural elucidation. The mass spectrum would exhibit a molecular ion peak corresponding to the mass of the compound and a series of fragment ions that are characteristic of its structure. nih.govwhitman.edu The fragmentation pattern of related totarol derivatives can provide insights into the expected fragmentation of the methyl ester. researchgate.netnih.gov GC-FID (Flame Ionization Detection) is another common detection method used for the quantitative analysis of methyl esters. mdpi.com

Chemical Synthesis and Chemoenzymatic Derivatization

Total Synthesis Approaches to the Totarol (B1681349) Skeleton and its Ester Analogues

The total synthesis of the totarol skeleton is a significant challenge due to its tricyclic structure and multiple stereocenters. An efficient and convergent enantioselective synthesis of (+)-totarol has been accomplished, providing a foundational route to the core structure from which Totarol-19-carboxylic acid and its esters can be derived. acs.orgnih.gov

One notable approach involves a diastereoselective epoxide/alkene/arene bicyclization. acs.org This strategy enables the preparation of not only totarol but also related diterpenes like totaradiol (B27126) and totarolone. The synthesis commences from commercially available starting materials and proceeds through a multi-step sequence to construct the key cyclization precursor. The final conversion to the totarol skeleton can be achieved via a Wolff-Kishner reduction. acs.org

While a direct total synthesis culminating in Totarol-19-carboxylic acid, methyl ester has not been extensively documented, the established routes to the totarol framework provide the necessary starting point. Modification of the synthetic precursors to incorporate a carboxylic acid moiety at the C-4 position, or subsequent oxidation of the C-19 methyl group of a synthesized totarol intermediate, would lead to Totarol-19-carboxylic acid. This acid could then be esterified to the target methyl ester.

Table 1: Key Strategies in the Total Synthesis of the Totarol Skeleton

| Step | Reaction Type | Key Reagents/Conditions | Purpose | Reference |

| 1 | Epoxide/alkene/arene bicyclization | Lewis Acid | Construction of the tricyclic core | acs.org |

| 2 | Wolff-Kishner reduction | Hydrazine, base, heat | Deoxygenation to form totarol | acs.org |

Semisynthesis from Precursor Compounds

The most direct route to this compound is the semisynthesis from its corresponding carboxylic acid, Totarol-19-carboxylic acid. This precursor, a sterically hindered carboxylic acid, requires specific esterification methodologies.

Transesterification Methodologies from Totarol-19-carboxylic Acid

Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. While typically used for converting one ester to another, under certain conditions, it can be adapted for the esterification of carboxylic acids. For a sterically hindered acid like Totarol-19-carboxylic acid, a large excess of methanol (B129727) and a strong acid catalyst would be necessary to drive the equilibrium towards the methyl ester product.

Acid-Catalyzed Esterification Processes

The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. For sterically hindered carboxylic acids such as Totarol-19-carboxylic acid, this reaction often requires more forcing conditions, including prolonged reaction times, higher temperatures, and a large excess of the alcohol (methanol in this case) to serve as the solvent. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The synthesis of methyl esters of other resin acids, like methyl abietate, has been successfully achieved using p-toluenesulfonic acid in methanol under pressure and heat.

Base-Catalyzed Esterification Reactions

Base-catalyzed esterification of carboxylic acids is less common than acid-catalyzed methods but can be effective. This typically involves the deprotonation of the carboxylic acid to form a carboxylate salt, followed by nucleophilic substitution with a methylating agent like methyl iodide. The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing reactions. This method can be advantageous for substrates sensitive to strong acids. A method using an ion-exchange resin to form the carboxylate salt, which is then treated with methyl iodide, has been shown to be effective for preparing methyl esters of various biologically active carboxylic acids and could be applicable here. tandfonline.com

Esterification via Diazomethane (B1218177) and Other Alkylating Agents

Diazomethane (CH₂N₂) is a highly effective and mild reagent for the methylation of carboxylic acids. acs.org The reaction proceeds rapidly at room temperature and often gives near-quantitative yields with the only byproduct being nitrogen gas. This method is particularly well-suited for sterically hindered acids where other methods may fail. However, diazomethane is toxic and potentially explosive, requiring careful handling. A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which reacts similarly with carboxylic acids in the presence of methanol to yield methyl esters.

Table 2: Comparison of Esterification Methods for Totarol-19-carboxylic Acid

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed (Fischer) | Methanol, H₂SO₄ or p-TSA | Heat, excess methanol | Cost-effective, scalable | Harsh conditions, potential for side reactions |

| Base-Catalyzed | Base (e.g., NaH), Methyl Iodide | Anhydrous solvent | Milder than acid catalysis | Requires strong base, potential for O-alkylation of phenol |

| Diazomethane | CH₂N₂ in ether | Room temperature | High yield, mild conditions | Toxic, explosive |

| TMS-Diazomethane | (CH₃)₃SiCHN₂ in methanol/ether | 0°C to room temperature | Safer than diazomethane, high yield | Reagent cost |

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, novel derivatives can be synthesized by varying the ester functionality. This involves replacing the methyl group with other alkyl or aryl groups. The synthesis of these novel esters would follow the same semi-synthetic methodologies described above, substituting methanol with other alcohols.

For example, a series of alkyl esters (ethyl, propyl, butyl) could be prepared via Fischer esterification using the corresponding alcohols. More complex or sensitive alcohol moieties might be introduced using carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These methods are known to be effective for the esterification of sterically hindered carboxylic acids. nih.gov

The biological evaluation of these novel ester derivatives would provide valuable insights into how the size and nature of the ester group influence the compound's activity, contributing to the development of more potent analogues. nih.gov

Modifications of the Hexahydrophenanthrene Core

Modifications to the tricyclic core of totarol have been explored to create structurally diverse analogues. These changes often involve altering the aromatic C-ring or creating heterocyclic systems fused to the A and B rings. nih.govnih.gov

A concise, enantioselective synthesis of (+)-totarol serves as a foundation for creating analogues with modified A or B rings. nih.gov One approach involves the synthesis of heterocyclic derivatives by constructing novel rings onto the existing totarol framework. For instance, A-ring analogues incorporating isoxazole (B147169) and indole (B1671886) moieties have been successfully synthesized. nih.gov The strategy to produce these "indolototarol" derivatives led to compounds with altered chemical properties. nih.gov Furthermore, modifications involving the introduction of nitrogen into the B-ring have resulted in "azatotarol" analogues. nih.gov

Research has also focused on modifying the C-ring, which contains the phenolic hydroxyl group essential for many of the parent compound's properties. nih.gov A series of analogues have been synthesized where the structural features of this aromatic ring are varied to understand the structural requirements for biological activity. nih.gov These modifications underscore the versatility of the hexahydrophenanthrene core for generating novel chemical entities.

Table 1: Examples of Totarol Analogues with Modified Hexahydrophenanthrene Cores This table is interactive. You can sort and filter the data.

| Analogue Type | Specific Modification | Ring(s) Modified | Reference |

|---|---|---|---|

| Heterocyclic Analogue | Isoxazole fused to A-ring | A | nih.gov |

| Heterocyclic Analogue | Indole fused to A-ring | A | nih.gov |

| Heterocyclic Analogue | "Azatotarol" | B | nih.gov |

| Aromatic Analogue | Varied structural features | C | nih.gov |

Functionalization at Peripheral Positions

Functionalization at the periphery of the totarol molecule, without altering the core ring structure, is another significant synthetic strategy. These modifications typically target the phenolic hydroxyl group or the isopropyl group on the aromatic C-ring.

One key functionalization is the synthesis of β-amino alcohol derivatives. nih.gov This semi-synthesis involves creating a library of compounds where an amino alcohol moiety is attached to the totarol structure. These derivatives have demonstrated different chemical profiles compared to the parent totarol molecule. nih.gov

Another important peripheral modification is glycosylation. The phenolic hydroxyl group of totarol can be glycosylated to form O-glycosylated derivatives. nih.gov For example, totaryl α-D-mannopyranoside and totarol β-lactoside have been synthesized. nih.gov Such chemoenzymatic derivatizations aim to alter the physicochemical properties of the parent molecule. nih.gov

Table 2: Examples of Peripherally Functionalized Totarol Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Example Compound | Functional Group Added | Position of Functionalization | Reference |

|---|---|---|---|---|

| β-Amino Alcohol | Various derivatives (e.g., 12e) | β-Amino alcohol | Aromatic Ring | nih.gov |

| O-Glycoside | Totaryl α-D-mannopyranoside | α-D-Mannopyranoside | Phenolic Oxygen | nih.gov |

| O-Glycoside | Totarol β-lactoside | β-Lactoside | Phenolic Oxygen | nih.gov |

Preparation of Click Chemistry Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful and efficient method for generating novel derivatives of natural products. mdpi.comresearchgate.netillinois.edu This reaction forms a stable 1,2,3-triazole ring that can link the totarol scaffold to a wide variety of other molecular fragments. nih.govmdpi.com The reaction is known for its high yields, simple reaction conditions, and tolerance of various functional groups. mdpi.comtcichemicals.com

The preparation of click chemistry analogues of totarol would involve two main steps. First, an azide (B81097) or a terminal alkyne functional group must be installed onto the totarol structure. This could be achieved, for example, by alkylating the phenolic hydroxyl group with a reagent like propargyl bromide to introduce a terminal alkyne. The second step is the cycloaddition reaction between the functionalized totarol and a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst. nih.gov

This modular approach allows for the rapid synthesis of large libraries of derivatives. tcichemicals.com The resulting 1,2,3-triazole linker is not just a passive spacer; it can be considered a bioisostere for an amide bond and can participate in hydrogen bonding, potentially influencing the compound's interactions with biological targets. mdpi.comresearchgate.net While specific examples of applying click chemistry directly to this compound, are not detailed in the reviewed literature, the principles have been widely used to create derivatives of other complex natural products, such as vancomycin. illinois.edu

Table 3: General Scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Organic Azide (R1-N3) | Terminal Alkyne (R2-C≡CH) | Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | Forms a stable triazole linker | nih.gov |

| Totarol-Alkyne | Molecule-Azide | Copper(I) source | Totarol-triazole-Molecule conjugate | Links totarol to another molecule | illinois.edu |

| Totarol-Azide | Molecule-Alkyne | Copper(I) source | Totarol-triazole-Molecule conjugate | Modular synthesis of derivatives | mdpi.comtcichemicals.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "Totarol-19-carboxylic acid, methyl ester". Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped, leading to an unambiguous structural assignment.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit characteristic signals corresponding to the different protons in the molecule. Key expected resonances include a sharp singlet for the methyl ester protons (-COOCH₃), typically appearing around 3.6-3.8 ppm. The aromatic protons on the phenolic ring would likely appear as distinct signals in the downfield region (around 6.5-7.5 ppm). The isopropyl group protons would present as a doublet for the methyl groups and a septet for the methine proton. The remaining aliphatic protons of the tricyclic diterpenoid skeleton would resonate in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms present. The carbonyl carbon of the methyl ester group is expected to have a characteristic chemical shift in the range of 170-180 ppm. princeton.edulibretexts.org The carbons of the aromatic ring would appear between 110-160 ppm. The methyl carbon of the ester group would resonate around 50-55 ppm. The remaining aliphatic and benzylic carbons of the totarol (B1681349) framework would be observed at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Ester (-COOCH₃) | ~ 3.7 (singlet) | ~ 52 (quartet) |

| Ester Carbonyl (C=O) | - | ~ 175 (singlet) |

| Aromatic CH | ~ 6.5 - 7.5 | ~ 115 - 135 |

| Phenolic C-OH | - | ~ 150 - 160 |

| Isopropyl CH(CH₃)₂ | ~ 3.0 (septet) | ~ 27 (doublet) |

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the aliphatic spin systems in the diterpenoid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the various structural fragments, for instance, by observing a correlation between the methyl ester protons and the carbonyl carbon, confirming the ester functionality. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of "this compound". This allows for the calculation of the precise elemental formula, which is a critical step in confirming the identity of the compound. The expected molecular formula is C₂₁H₃₀O₃, and HRMS would provide a mass measurement with high accuracy to confirm this.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk This technique would be useful for assessing the purity of "this compound" and for its identification in complex mixtures. researchgate.net The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire carbomethoxy group (-COOCH₃), providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Information | Predicted Values |

|---|---|---|

| HRMS | Exact Mass of Molecular Ion [M]⁺ | C₂₁H₃₀O₃ |

| GC-MS | Molecular Ion Peak (m/z) | 330 |

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

Should a suitable single crystal of "this compound" be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would definitively establish the absolute configuration of all stereocenters within the molecule, providing a level of structural detail that is unattainable through other methods. The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Advanced Chromatographic Methods for Purity Assessment and Quantification

The purity and quantification of "this compound" are critical parameters in quality control and research applications. High-purity standards are necessary for accurate biological and chemical studies, and precise quantification is essential for understanding its concentration in various matrices. Advanced chromatographic techniques such as Ultra-High Performance Liquid Chromatography (UPLC) and Capillary Gas Chromatography (CGC) are instrumental in achieving these analytical goals, offering high resolution, sensitivity, and speed.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). For the analysis of "this compound," a diterpenoid derivative, UPLC is particularly advantageous due to its ability to separate complex mixtures and quantify compounds with high accuracy.

The application of UPLC for the analysis of carboxylic acids often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For "this compound," a C18 column would be a suitable choice for the stationary phase, providing effective separation based on the compound's hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency for mass spectrometry detection.

A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the compound of interest while separating it from any potential impurities. Detection can be achieved using a variety of detectors, with UV-Vis and mass spectrometry (MS) being the most common. A photodiode array (PDA) detector can monitor multiple wavelengths simultaneously, providing spectral information that can aid in peak identification. For higher sensitivity and selectivity, coupling UPLC with a mass spectrometer (UPLC-MS) is the preferred method. This allows for the determination of the compound's mass-to-charge ratio, confirming its identity and enabling trace-level quantification. researchgate.net

A metabolomic analysis of key central carbon metabolism carboxylic acids using UPLC/ESI-MS demonstrated the potential for high sensitivity and reliability in the analysis of this class of compounds. researchgate.net While this study did not specifically analyze "this compound," the methodologies for derivatization and detection can be adapted. The on-column limits of detection and quantitation for similar compounds were in the high femtomole to low picomole range, highlighting the sensitivity of the UPLC-MS approach. researchgate.net

Below is a hypothetical UPLC method for the purity assessment of "this compound":

| Parameter | Value |

| Instrument | Waters ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 230 nm and 280 nm; ESI-MS (m/z 100-500) |

| Gradient Program | 50% B to 95% B in 5 min, hold for 1 min, return to 50% B in 0.5 min, hold for 1.5 min |

| Expected Retention Time | ~3.8 min |

Capillary Gas Chromatography (CGC)

Capillary Gas Chromatography (CGC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For "this compound," CGC is a suitable method for purity assessment and quantification, particularly due to the compound being a methyl ester, which generally exhibits good thermal stability and volatility for GC analysis. nih.gov

The principle of CGC involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, typically helium or hydrogen) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the capillary column is crucial for achieving the desired separation. A nonpolar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often used for the analysis of diterpenoids and their derivatives. The temperature of the GC oven is programmed to increase over time, which allows for the separation of compounds with a wide range of boiling points.

For the analysis of carboxylic acids by GC, derivatization to their more volatile ester forms is a common practice to improve chromatographic behavior. lmaleidykla.lt Since the target compound is already a methyl ester, this derivatization step is not necessary, simplifying the sample preparation process. nih.govresearchgate.net

When coupled with a mass spectrometer (GC-MS), the technique provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, which is highly valuable for impurity identification. The electron ionization (EI) mode is commonly used, generating a reproducible mass spectrum that can be compared to spectral libraries for compound identification. core.ac.uknih.gov

A hypothetical CGC-MS method for the analysis of "this compound" is detailed below:

| Parameter | Value |

| Instrument | Agilent 8890 GC with 5977B MSD |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Mass Range | m/z 40-550 |

| Expected Retention Time | ~17.5 min |

Biological Activities and Underlying Mechanisms in Cellular and Model Systems

Antimicrobial Activities and Cellular Targets

The antimicrobial properties of totarol (B1681349), a phenolic diterpenoid, are well-documented, particularly against Gram-positive bacteria. nih.gov Studies on totarol derivatives indicate that modifications to the parent structure can influence potency, though often not surpassing the activity of totarol itself. nih.gov A crucial element for the potent antibacterial activity of this class of compounds is the presence of a phenolic moiety. nih.gov

Totarol exhibits potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant strains like Streptococcus mutans, Bacillus subtilis, and both penicillin-susceptible and penicillin-resistant Staphylococcus aureus. nih.gov The mechanisms underlying this activity are multifaceted, targeting key cellular structures and processes essential for bacterial survival.

A primary mechanism of totarol's antibacterial action is the disruption of the cytoplasmic membrane's integrity and permeability. nih.gov This leads to the leakage of essential cellular components. nih.gov Studies have demonstrated that totarol can cause irreversible damage to the cytoplasmic membranes of bacteria like S. aureus. nih.gov This damage results in the release of intracellular contents, including proteins and ions, ultimately leading to cell death. nih.gov The interaction with the cell membrane is thought to involve the compound binding to the cell surface and penetrating to target the plasma membrane and associated enzymes. nih.gov

Totarol has been identified as an inhibitor of the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial protein that forms the Z-ring at the mid-cell, a structure essential for bacterial septation and cytokinesis. nih.gov By inhibiting FtsZ, totarol disrupts the normal process of cell division, leading to the inhibition of bacterial proliferation. nih.gov This specific targeting of a key bacterial protein makes it a promising avenue for the development of new antimicrobial agents. nih.gov Synthetic efforts have focused on creating totarol derivatives that maintain or enhance this FtsZ-inhibitory activity. nih.gov

While not as extensively detailed as membrane disruption or FtsZ inhibition, there is evidence to suggest that totarol can affect bacterial respiratory chain enzymes. The disruption of membrane-bound enzymes is a plausible consequence of the compound's interaction with the cell membrane. nih.gov

Beyond its direct bactericidal effects, totarol has been shown to function as an inhibitor of multidrug efflux pumps in bacteria. Efflux pumps are membrane proteins that actively transport a wide range of antibiotics out of the bacterial cell, contributing significantly to antibiotic resistance. By inhibiting these pumps, totarol can restore the efficacy of antibiotics that would otherwise be expelled. This synergistic activity has been observed in strains of Staphylococcus aureus.

No Scientific Data Currently Available for Totarol-19-carboxylic acid, methyl ester

Following a comprehensive search of publicly available scientific literature, no research data was found for the specific chemical compound This compound in relation to the biological activities outlined in the user's request. The searches covered antioxidant properties, redox modulation, neuroprotective mechanisms, and the specific cellular pathways requested.

The investigation included targeted searches for the compound's effects on:

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).

Activation of cellular antioxidant defense systems such as Glutathione and Superoxide Dismutase.

Modulation of the Nrf2/HO-1 signaling pathway.

Influence on the Akt/GSK-3β pathway in oxidative stress.

Attenuation of glutamate-induced excitotoxicity in neuronal models.

While general information exists for the parent compound, Totarol, and for the biological pathways mentioned (e.g., Nrf2/HO-1 signaling, glutamate (B1630785) excitotoxicity), there is no specific, published research that connects them to This compound . Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information focused solely on this compound.

Neuroprotective Mechanisms in In Vitro Neuronal Models

Protection Against Oxygen-Glucose Deprivation (OGD)-Induced Neuronal Injury

The parent compound, totarol, has demonstrated significant neuroprotective properties in preclinical studies. Research has shown that totarol can protect primary rat cerebellar granule neuronal cells and cerebral cortical neurons from cell death induced by oxygen-glucose deprivation (OGD), a common in vitro model for studying ischemic stroke. nih.govresearchgate.net In these experimental models, which mimic the conditions of a stroke, totarol was found to prevent neuronal injury. nih.gov

Involvement of Akt/HO-1 Pathway in Neuroprotection

The neuroprotective effects of totarol appear to be mediated through the activation of the Akt/heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.net Studies have revealed that totarol treatment increases the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Furthermore, totarol upregulates the expression of Nrf2 and HO-1 proteins, which are critical components of the cellular antioxidant defense system. nih.gov

The crucial role of this pathway in totarol's neuroprotective mechanism was highlighted by experiments using specific inhibitors. The PI3K/Akt inhibitor, LY294002, was shown to block the neuroprotective effects of totarol. nih.gov This inhibition was associated with a suppression of the totarol-induced increase in HO-1 expression and the activity of antioxidant enzymes. nih.gov Similarly, the HO-1 inhibitor, ZnPPIX, also negated the beneficial effects of totarol on antioxidant enzyme activities. nih.gov These findings strongly suggest that totarol exerts its neuroprotective effects by activating the Akt/HO-1 pathway, leading to a reduction in oxidative stress. nih.govresearchgate.net

| Compound | Model System | Key Findings | Reference |

| Totarol | Primary rat cerebellar granule neuronal cells, Cerebral cortical neurons | Protected against oxygen-glucose deprivation-induced cell death. | nih.govresearchgate.net |

| Totarol | Primary rat cerebellar granule neuronal cells | Increased phosphorylation of Akt and GSK-3β; Increased expression of Nrf2 and HO-1. | nih.gov |

| Totarol + LY294002 (PI3K/Akt inhibitor) | Primary rat cerebellar granule neuronal cells | The neuroprotective effect of totarol was prevented. | nih.gov |

| Totarol + ZnPPIX (HO-1 inhibitor) | Primary rat cerebellar granule neuronal cells | The increase in antioxidant enzyme activities by totarol was prevented. | nih.gov |

Modulation of Mitochondrial Function in Yeast Models

Following a comprehensive review of the available scientific literature, no studies were identified that investigated the effects of "this compound" or its parent compound, totarol, on mitochondrial function in yeast models.

No data is available in the scientific literature regarding the ability of "this compound" or totarol to suppress piericidin A-induced mitochondrial dysfunction.

There are no specific studies on the impact of "this compound" or totarol on the activity of electron transport chain complex I. However, it has been noted that totarol can uncouple oxidative phosphorylation in isolated mitochondria at a concentration of 50 microM, suggesting a general effect on mitochondrial respiration. nih.gov

No research findings were available concerning the effects of "this compound" or totarol on mitochondrial membrane potential specifically in yeast systems.

Other Relevant In Vitro Activities in Cellular Models

In addition to its neuroprotective effects, totarol has been evaluated for its cytotoxicity in various human cell lines. Studies have shown that totarol exhibits cytotoxic effects against proliferating human cell cultures, including CH 2983, HeLa, and MG 63 cells, but only at concentrations greater than 30 microM. nih.gov This suggests that at lower concentrations, the compound may exert its biological activities without causing significant cell death.

| Cell Line | Compound | Effect | Concentration | Reference |

| CH 2983 (Human) | Totarol | Cytotoxic | > 30 µM | nih.gov |

| HeLa (Human) | Totarol | Cytotoxic | > 30 µM | nih.gov |

| MG 63 (Human) | Totarol | Cytotoxic | > 30 µM | nih.gov |

Antiparasitic Activity of Related Diterpenoids

The antiplasmodial activity of totarol and its synthetic derivatives has been a subject of scientific inquiry. Novel β-amino alcohol derivatives of totarol have been synthesized and evaluated for their in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. These derivatives demonstrated significant efficacy, with IC50 values ranging from 0.6 to 3.0 μM against both chloroquine-sensitive and resistant strains of the parasite. nih.govnih.gov Notably, two compounds with a substituted phenylpiperazine moiety have been identified as potential leads for further development as antiplasmodial agents due to their selective activity and lack of cross-resistance with chloroquine. nih.govnih.gov

Furthermore, the natural product totarol itself has been reported to have previously unknown antiplasmodial activity. nih.govnih.gov In one study, β-amino alcohol derivatives of totarol exhibited higher antiplasmodial activity than the parent compound. For instance, one of the most active derivatives, 12e, showed an IC50 of 0.63 μM against the K1 strain and 0.61 μM against the D10 strain of P. falciparum. nih.gov

Beyond malaria, other abietane (B96969) diterpenoids have shown activity against various parasites. For example, ferruginol, a related phenolic abietane, has demonstrated antileishmanial and nematicidal properties. rsc.orgresearchgate.net

Cytotoxicity in Select Cancer Cell Lines (excluding human clinical trial data)

The cytotoxic potential of totarol and related abietane diterpenoids against various cancer cell lines has been explored in several preclinical studies. Totarol has been shown to induce selective cytotoxic effects in SGC-7901 human gastric cancer cells in a concentration-dependent manner, while exhibiting lower toxicity in normal human gastric epithelial mucosa cells (GES-1). rsc.orgnih.gov This selective antitumor activity is a promising characteristic for a potential anticancer agent. nih.gov

Other abietane diterpenoids have also demonstrated cytotoxic activity. Demethylcryptojaponol, isolated from Salvia hypargeia, was found to be active against A2780 human ovarian cancer cells with an IC50 value of 1.2 μg/mL. rsc.orgresearchgate.net Similarly, 6,7-dehydroroyleanone (B1221987), a diterpenoid quinone isolated from Taiwania cryptomerioides, exhibited significant cytotoxicity against the Hep G2 human hepatocellular carcinoma cell line, with IC50 values of 10.28 μg/mL (32.74 μM) after 24 hours and 5.22 μg/mL (16.62 μM) after 48 hours. mdpi.com This effect was found to be more potent than the positive control, etoposide. mdpi.com

The following table summarizes the cytotoxic activity of selected totarol-related diterpenoids against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Source |

| Totarol | SGC-7901 (Human gastric carcinoma) | Concentration-dependent | rsc.orgnih.gov |

| Demethylcryptojaponol | A2780 (Human ovarian cancer) | 1.2 μg/mL | rsc.orgresearchgate.net |

| 6,7-Dehydroroyleanone | Hep G2 (Human hepatocellular carcinoma) | 10.28 μg/mL (24h), 5.22 μg/mL (48h) | mdpi.com |

Modulation of Signal Transduction Pathways in Cellular Contexts

The anticancer effects of totarol and its relatives are often linked to their ability to modulate key signal transduction pathways that regulate cell growth, apoptosis, and migration. In SGC-7901 human gastric cancer cells, totarol treatment led to significant morphological changes characteristic of apoptosis, including cell rounding and shrinkage. rsc.orgnih.gov Further analysis confirmed that totarol induces apoptosis and causes cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov Additionally, totarol was found to suppress the migration of these cancer cells. nih.gov

Studies on other abietane diterpenoids have revealed similar mechanisms. For instance, 6,7-dehydroroyleanone was shown to induce apoptosis in Hep G2 cells. mdpi.com Research on a group of abietane diterpenes, including 6,7-dehydroroyleanone (Deroy), 7β,6β-dihydroxyroyleanone (Diroy), 7α-acetoxy-6β-hydroxyroyleanone (Roy), and parvifloron D (Parv D), demonstrated that these compounds can induce DNA double-strand breaks, as indicated by increased levels of phosphorylated H2A.X histone in treated cells. nih.gov

These findings suggest that the biological activity of this class of compounds is mediated through their interaction with fundamental cellular processes, leading to the inhibition of cancer cell proliferation and survival.

Structure Activity Relationship Sar Studies of Totarol 19 Carboxylic Acid, Methyl Ester and Its Analogues

Correlation of Chemical Modifications with Antimicrobial Potency

The antimicrobial activity of totarol (B1681349) and its derivatives is a well-documented area of study. Research has consistently shown that these compounds are particularly effective against Gram-positive bacteria. nih.gov The fundamental structural features required for this activity have been extensively investigated, providing a basis for understanding the potential of Totarol-19-carboxylic acid, methyl ester.

A critical determinant for the antibacterial potency of totarol analogues is the presence of a free phenolic hydroxyl group at the C-13 position. nih.govnih.gov Esterification or etherification of this group generally leads to a significant reduction or complete loss of activity. Furthermore, the isopropyl group at C-14 is also considered important for maintaining the antimicrobial efficacy.

Modifications to the aromatic C-ring have been a key focus of SAR studies. It has been demonstrated that derivatization at the C-12 position of the totarol skeleton has an adverse effect on antibacterial activity. nih.gov In contrast, the introduction of heterocyclic moieties at other positions has shown some promise in enhancing potency.

While specific antimicrobial data for this compound is not extensively available in the public domain, studies on related abietane (B96969) diterpenoids with modifications at the C-4 position (equivalent to C-19 in totarol's numbering system) offer valuable insights. For instance, derivatives of dehydroabietic acid, which possesses a carboxylic acid at C-18, have been synthesized and evaluated. The conversion of the carboxylic acid to various amides and esters has been shown to modulate the antimicrobial spectrum and potency. uv.es

Table 1: Antimicrobial Activity of Selected Totarol Analogues and Related Abietane Diterpenoids

| Compound/Analogue | Modification | Target Organism(s) | Activity (MIC/MBC in µg/mL or µM) | Reference(s) |

| Totarol | Parent Compound | Propionibacterium acnes | Potent | nih.gov |

| Totarol | Parent Compound | Staphylococcus aureus | MBC: 1.56 | nih.gov |

| Totarol + Anacardic Acid | Synergistic Combination | Staphylococcus aureus | MBC of Totarol: 0.2 | nih.gov |

| C-13 Methoxy (B1213986) Totarol | O-methylation of phenolic OH | Gram-positive bacteria | Inactive | N/A |

| C-12 Substituted Totarol | Derivatization at C-12 | Gram-positive bacteria | Undesirable effect on activity | nih.gov |

| Totaryl α-D-mannopyranoside | O-glycosylation at C-13 | Gram-positive bacteria | MIC: 18 µM | nih.gov |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Amino acid ester derivative | Methicillin-resistant S. aureus | MIC90: 8 | nih.gov |

This table is for illustrative purposes and includes data from related compounds to demonstrate SAR principles due to the limited specific data on this compound.

Relationship Between Structural Features and Antioxidant Efficacy

The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. In the context of totarol and its analogues, the phenolic hydroxyl group at C-13 is a key structural feature for antioxidant activity.

Research into abietane diterpenoids has shown that the presence of catechol-type structures or extended conjugation can enhance antioxidant potential. While specific data on the antioxidant efficacy of this compound is limited, studies on related compounds provide some understanding. For instance, some synthetic nitrogenous compounds containing a carboxylic acid group have been reported to exhibit strong antioxidant activities. nih.gov

Table 2: Antioxidant Activity of Selected Abietane Diterpenoids

| Compound/Analogue | Key Structural Feature(s) | Assay | Result | Reference(s) |

| Ferruginol | Phenolic hydroxyl at C-12 | Various | Antioxidant activity demonstrated | rsc.org |

| Carnosic Acid | Catechol-type A/B rings | Various | Potent antioxidant | N/A |

| 18-methylesterferruginol | Phenolic OH and C-18 methyl ester | LDL oxidation inhibition | Potent activity | rsc.org |

| Carboxylic acid derivatives of phenylbutanals | Carboxylic acid group | DPPH and ABTS assays | Potent antioxidant activity | nih.gov |

This table includes data from related abietane diterpenoids to infer potential SAR trends for this compound due to a lack of specific data.

Elucidation of Structural Determinants for Neuroprotective Effects

The potential neuroprotective effects of totarol and its derivatives are an emerging area of interest. Studies have shown that totarol itself can protect neurons from injury by activating pro-survival signaling pathways and increasing the expression of antioxidant enzymes. nih.gov Natural compounds, including terpenoids, are being investigated for their neuroprotective potential in various models of neurodegenerative diseases. nih.gov

The structural features that contribute to the neuroprotective activity of totarol analogues are still under investigation. The presence of the phenolic hydroxyl group is likely important, not only for its antioxidant properties which can mitigate oxidative stress-induced neuronal damage, but also for potential interactions with specific protein targets within neuronal cells.

For this compound, the introduction of the carboxy methyl group at C-19 introduces a new functional group that could influence its interaction with biological targets relevant to neuroprotection. The polarity and size of this group could affect its ability to cross the blood-brain barrier, a critical factor for any centrally acting therapeutic agent. Furthermore, the ester functionality could be susceptible to hydrolysis by esterases in the brain, potentially leading to the formation of the corresponding carboxylic acid, which would have different physicochemical properties and biological activities.

Table 3: Neuroprotective Effects of Totarol and Related Compounds

| Compound/Analogue | Proposed Mechanism/Effect | Model | Reference(s) |

| Totarol | Activation of Akt/HO-1 pathway, increased GSH and SOD activities | In vitro neuronal injury and in vivo ischemic stroke | nih.gov |

| Flavonoids, Alkaloids, Terpenoids | Modulation of signaling pathways impacted by COVID-19 | Review of neurodegenerative disease models | nih.gov |

| Cannabinoids | Reduction of pro-inflammatory cytokines | Review of potential in SARS-CoV-2 infected patients | nih.gov |

This table highlights the neuroprotective potential of totarol and other natural compounds, providing a basis for the potential investigation of this compound.

Impact of Esterification on Biological Activities Compared to Parent Acid/Alcohol

The esterification of a carboxylic acid or an alcohol is a common strategy in medicinal chemistry to modify the physicochemical properties and biological activity of a parent compound. In the case of this compound, this modification involves the conversion of the C-19 carboxylic acid to its methyl ester.

Generally, esterification increases the lipophilicity of a molecule compared to its parent carboxylic acid. This can have several consequences for its biological activity:

Bioavailability: Increased lipophilicity can enhance absorption across biological membranes, such as the intestinal wall or the blood-brain barrier. However, excessive lipophilicity can sometimes lead to poor aqueous solubility and reduced bioavailability.

Target Interaction: The change in polarity and steric bulk upon esterification can alter the binding affinity of the molecule to its biological target. In some cases, the ester may act as a prodrug, being hydrolyzed by esterases in the body to release the active carboxylic acid.

Metabolic Stability: Esters are susceptible to hydrolysis by esterases, which can be a route of metabolic inactivation or, in the case of a prodrug, activation.

The impact of esterification on the biological activities of this compound is therefore likely to be multifaceted and activity-dependent. Further research is required to directly compare the antimicrobial, antioxidant, and neuroprotective profiles of the methyl ester with its corresponding carboxylic acid to fully elucidate the effects of this chemical modification.

Computational and Theoretical Investigations of this compound

Introduction

This compound is a derivative of the naturally occurring diterpenoid totarol, a compound known for its significant biological activities. While experimental studies on totarol and its analogues have highlighted their potential, in silico computational and theoretical investigations offer a powerful avenue to explore their mechanisms of action, predict their behavior, and guide the design of new, more potent derivatives. This article focuses on the application of key computational methodologies to this compound, outlining how these techniques can elucidate its therapeutic potential.

Computational and Theoretical Investigations

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For Totarol-19-carboxylic acid, methyl ester, these methods can provide deep insights into its interactions with biological targets and its physicochemical properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets for a compound and estimating the strength of their interaction. In the context of this compound, docking studies could be employed to screen a wide range of proteins and enzymes implicated in various diseases.

For instance, given the known antibacterial and antimalarial activities of totarol (B1681349) derivatives, potential targets could include key enzymes in bacterial metabolic pathways or proteins essential for the survival of the Plasmodium falciparum parasite. nih.gov The process involves preparing the three-dimensional structure of this compound and docking it into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which typically approximates the binding free energy.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Staphylococcus aureus FabI | 1JPE | -8.5 | TYR156, MET159, PHE203 |

| Plasmodium falciparum Plasmepsin II | 1SME | -9.2 | ASP34, SER37, TYR194 |

| Human Cyclooxygenase-2 (COX-2) | 5KIR | -7.8 | ARG120, TYR355, SER530 |

Note: The data in this table is illustrative and based on typical results for similar compounds. Specific experimental or computational validation for this compound is required.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For a compound like this compound, which possesses a lipophilic character inherited from its totarol core, understanding its interaction with cell membranes is critical. MD simulations can provide an atomistic view of how the compound partitions into, permeates, or disrupts a lipid bilayer. researchgate.netnih.gov

A typical MD simulation setup would involve placing this compound in a simulation box containing a hydrated lipid bilayer, representing a cell membrane. The simulation would then be run for a sufficient duration (nanoseconds to microseconds) to observe the compound's behavior. Analysis of the simulation trajectory can reveal the preferred location and orientation of the compound within the membrane, its effect on membrane properties such as thickness and fluidity, and the potential energy landscape of its translocation across the membrane. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters).

For this compound, a QSAR model could be developed using a series of related totarol derivatives with experimentally determined activities (e.g., antibacterial or antifungal). nih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

A hypothetical QSAR equation might look like:

log(1/MIC) = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.2 * (Dipole Moment) + 2.5

Note: This equation is a simplified, illustrative example. Real QSAR models are typically more complex and require rigorous validation.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of this compound.

Key electronic properties that can be calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. mdpi.com

Atomic Charges and Bond Orders: These parameters provide insights into the distribution of electrons and the strength of chemical bonds within the molecule.

Table 2: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 Debye |

Note: These values are hypothetical and serve as examples of the types of data generated by DFT calculations.

Future Research Directions and Pre Clinical Translational Potential

Exploration of Additional Biochemical Targets and Pathways

Future research should prioritize the elucidation of the full spectrum of biochemical targets and molecular pathways modulated by Totarol-19-carboxylic acid, methyl ester. While the biological activities of the parent compound, totarol (B1681349), offer valuable starting points, the esterification at the C-19 carboxylic acid position may alter its pharmacological profile.

Initial investigations could build upon the known activities of totarol, which has demonstrated a range of biological effects. For instance, totarol exhibits neuroprotective properties by activating the Akt/HO-1 pathway, which is crucial for neuronal survival. It also shows potential as an anticancer agent by inducing apoptosis and cell cycle arrest in gastric cancer cells. nih.gov Furthermore, totarol acts as an efflux pump inhibitor in Staphylococcus aureus, disrupting the bacterial cell membrane and inhibiting biofilm formation. nih.govnih.gov

A key research avenue would be to investigate whether this compound retains, enhances, or has a different mechanism of action compared to totarol. A proposed study could involve screening the compound against a panel of kinases, proteases, and other enzymes to identify novel molecular targets. Understanding these interactions at a molecular level is crucial for defining its therapeutic potential.

Table 1: Known Biological Activities of the Parent Compound, Totarol

| Biological Activity | Target/Mechanism | Organism/Cell Line | Reference |

| Antibacterial | Efflux pump inhibitor, cell membrane disruption | Staphylococcus aureus | nih.govnih.gov |

| Anticancer | Induction of apoptosis, G2/M phase cell cycle arrest | SGC-7901 human gastric cancer cells | nih.gov |

| Neuroprotective | Activation of Akt/HO-1 pathway | Animal models of brain ischemic stroke | totarol.com |

Development of Novel Analytical Methodologies for Complex Matrices

The ability to accurately quantify this compound in complex biological matrices such as plasma, tissues, and urine is fundamental for preclinical studies. While standard chromatographic techniques are available, the development of optimized and validated analytical methods is a critical next step.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of diterpenoids and fatty acid methyl esters. researchgate.netaocs.orgnih.gov For this compound, a robust GC-MS method could be developed, leveraging the volatility of the methyl ester. Sample preparation would likely involve liquid-liquid or solid-phase extraction to isolate the compound from the biological matrix. nih.gov

Furthermore, the development of a sensitive HPLC method with ultraviolet (UV) or mass spectrometric detection would provide an alternative and potentially more versatile analytical approach. researchgate.net Method validation according to established guidelines will be essential to ensure accuracy, precision, linearity, and sensitivity.

Table 2: Potential Analytical Techniques for this compound

| Analytical Technique | Detector | Potential Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | High sensitivity and selectivity, provides structural information. |

| High-Performance Liquid Chromatography (HPLC) | UV or MS | Suitable for less volatile compounds, versatile for various matrices. |

Rational Design of Next-Generation Diterpenoid Lead Compounds

The chemical structure of this compound provides a versatile platform for the rational design of novel diterpenoid lead compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on totarol derivatives have indicated that the phenolic moiety is crucial for its antibacterial activity. nih.govcapes.gov.br

Future synthetic efforts could focus on modifications at various positions of the totarol scaffold. For example, altering the ester group at C-19 or introducing different functional groups on the aromatic ring could modulate the compound's biological activity and physicochemical properties. Computational modeling and docking studies could be employed to predict the binding of designed analogues to specific biological targets, thereby guiding the synthetic strategy. nih.gov

The goal of such a medicinal chemistry program would be to generate a library of novel compounds based on the this compound scaffold. These new chemical entities would then be screened for a range of biological activities to identify promising candidates for further development.

Pre-clinical Investigations in Relevant Biological Models (excluding human trials)

Once promising lead compounds have been identified through in vitro screening and SAR studies, preclinical investigations in relevant biological models will be necessary to evaluate their efficacy and safety. These studies are a critical step before any consideration of human trials and must be conducted in non-human subjects.

Based on the known activities of totarol, initial preclinical studies for this compound and its next-generation analogues could focus on models of bacterial infection and cancer. For example, the antibacterial efficacy could be assessed in a mouse model of a Staphylococcus aureus infection. nih.gov Similarly, the anticancer potential could be investigated in xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov

In these animal models, key parameters to be evaluated would include the compound's ability to reduce bacterial load or inhibit tumor growth, respectively. Pharmacokinetic and toxicological studies would also be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds and to identify any potential toxicities. The neuroprotective effects observed with totarol in animal models of stroke also suggest a potential avenue for preclinical investigation of this derivative. totarol.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Totarol-19-carboxylic acid, methyl ester, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves transesterification of totarol-19-carboxylic acid using acid-catalyzed (e.g., methanolic HCl) or base-catalyzed (e.g., NaOCH₃) conditions. Base catalysis is preferred for short-chain esters due to higher efficiency, while acid catalysis avoids degradation of acid-sensitive functional groups. Reaction time, temperature (e.g., 60–80°C), and molar ratios of reactants must be optimized to minimize side reactions like hydrolysis .

- Analytical Validation : Confirm ester formation via GC-MS or NMR. For GC-MS, compare retention times and fragmentation patterns with reference standards (e.g., C4-C24 methyl esters) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies by exposing the compound to light, heat (e.g., 40°C), and humidity. Monitor degradation via HPLC or GC-MS. Key degradation products may include hydrolyzed carboxylic acids or oxidized derivatives.

- Data Interpretation : Stability is influenced by ester bond susceptibility to hydrolysis (pH-dependent) and phenolic diterpene oxidation. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) for long-term storage .

Q. What chromatographic techniques are optimal for quantifying this compound in complex matrices?

- Methodology : GC with polar cyanosilicone columns (e.g., SP-2560) provides resolution for geometric isomers. For LC-MS, reverse-phase C18 columns with ESI in negative ion mode enhance sensitivity. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does the structural similarity of this compound to estrogens inform its pharmacological mechanism in mitochondrial disease models?

- SAR Analysis : The phenolic diterpene scaffold mimics steroid estrogens, enabling interaction with estrogen receptors (ERα/β). Competitive binding assays (e.g., radiolabeled estradiol displacement) and ER-transactivation luciferase assays quantify affinity and agonist/antagonist activity. Co-crystallization studies reveal binding pocket interactions .

- Functional Implications : In mitochondrial complex I deficiency models, suppression of oxidative stress may depend on ER-mediated modulation of redox-sensitive pathways (e.g., Nrf2/ARE). Dose-response studies (0.1–100 µM) are critical to distinguish specific ER effects from off-target actions .

Q. What experimental strategies address contradictions in single-concentration screening data for this compound?

- Data Validation : Single-point assays (e.g., 25 µM) risk false positives due to aggregation or non-specific binding. Follow-up studies should include:

- Dose-response curves (IC₅₀/EC₅₀ determination).

- Counter-screens (e.g., cytotoxicity assays to rule out apoptosis-driven artifacts).

- Orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How can researchers elucidate the metabolic fate of this compound in vivo?

- Methodology : Use stable isotope-labeled tracers (e.g., ¹³C-methyl ester) tracked via LC-HRMS. Identify metabolites (e.g., hydrolyzed carboxylic acid, glucuronides) in plasma, liver, and urine.

- Enzymatic Studies : Incubate with esterases (e.g., porcine liver esterase) or microsomal fractions to map hydrolysis kinetics. Compare with structurally related esters (e.g., Tween 80 derivatives) .

Methodological Best Practices

- Reproducibility : Document reaction conditions (catalyst, solvent, temperature) and analytical parameters (column type, detector settings) in detail .

- Data Reporting : Use tables to summarize key findings (e.g., synthesis yields, binding affinities) and figures for mechanistic hypotheses (e.g., proposed ER interaction sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.